molecular formula C8H12F2O3 B3013341 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid CAS No. 1940134-56-4

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B3013341
CAS No.: 1940134-56-4
M. Wt: 194.178
InChI Key: JFRRPAFKKKNPOA-IZLXSQMJSA-N
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Description

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H12F2O3 It is characterized by the presence of a cyclohexane ring substituted with a difluoromethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The process begins with cyclohexane, which undergoes a series of reactions to introduce the difluoromethoxy group and the carboxylic acid group.

    Introduction of Difluoromethoxy Group: This step involves the reaction of cyclohexane with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group.

    Carboxylation: The final step involves the carboxylation of the intermediate compound to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

4-(Difluoromethoxy)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

    4-Methoxycyclohexane-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-Fluorocyclohexane-1-carboxylic acid: Contains a single fluorine atom instead of a difluoromethoxy group.

    Cyclohexane-1-carboxylic acid: Lacks the difluoromethoxy group.

Uniqueness: 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(difluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRPAFKKKNPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940134-56-4
Record name 4-(difluoromethoxy)cyclohexane-1-carboxylic acid
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